Trecetilide was initially synthesized in the early 2000s, with significant contributions from various research teams focusing on its chemical properties and therapeutic potential. The compound has been studied extensively for its efficacy in managing heart rhythm disorders.
The synthesis of Trecetilide has been explored through several methods, with a notable focus on convergent synthesis approaches.
Trecetilide's molecular structure is characterized by its complex arrangement of atoms that contribute to its pharmacological properties.
The chemical reactions involved in the synthesis of Trecetilide include various transformations that lead to the formation of key functional groups.
Trecetilide's mechanism involves blocking sodium channels, which plays a crucial role in cardiac action potentials.
Understanding the physical and chemical properties of Trecetilide is essential for its application in pharmaceuticals.
Trecetilide is primarily used in scientific research and clinical settings related to cardiovascular health.
Trecetilide (chemical name: N-[4-[2-[[2-(4-Methanesulfonamidophenoxy)ethyl]amino]ethyl]phenyl]methanesulfonamide fumarate) is a selective potassium channel blocker developed for the acute and chronic management of atrial fibrillation (AF) and atrial flutter (AFL). As a class III antiarrhythmic agent under the Vaughan-Williams classification system, it specifically targets the delayed rectifier potassium current (IKr) to prolong atrial action potential duration and effective refractory period. This electrophysiological action suppresses re-entrant circuits responsible for maintaining atrial tachyarrhythmias. Chemically identified as a sematilide derivative, trecetilide shares structural similarities with other pure IKr blockers but exhibits optimized receptor-binding kinetics [3] [9].
Table 1: Key Chemical Properties of Trecetilide
Property | Value |
---|---|
IUPAC Name | N-[4-[2-[[2-(4-Methanesulfonamidophenoxy)ethyl]amino]ethyl]phenyl]methanesulfonamide fumarate |
Molecular Formula | C₂₁H₃₇FN₂O₃S (free base) |
Molecular Weight | 416.60 g/mol (free base) |
CAS Registry Number | 180918-68-7 |
Chemical Classification | Methanesulfonanilide derivative |
Primary Target | KCNH2 (hERG) potassium channel |
Solubility Characteristics | Hydrophilic (fumarate salt enhances aqueous solubility) |
Trecetilide emerged in the late 1990s during intensive research into selective IKr blockers as successors to early class III agents like sotalol and ibutilide. Its development aimed to address limitations of non-selective potassium channel blockers, particularly the risk of reverse rate-dependency (diminished efficacy at faster heart rates) and off-target effects. Structurally, trecetilide belongs to the methanesulfonanilide class, characterized by aromatic sulfonamide groups linked through ethanamine chains—a scaffold optimized for high-affinity binding to the HERG (Kv11.1) channel pore [3] [9].
Pharmacologically, trecetilide is classified as a Vaughan-Williams Class III antiarrhythmic due to its primary mechanism of voltage-gated potassium channel blockade. It falls under subclass IIIa (rapid delayed rectifier potassium current (IKr) selective blockers). Unlike "dirty" class III agents such as amiodarone (which also blocks sodium, calcium, and beta-adrenergic receptors), trecetilide demonstrates high specificity for IKr channels with minimal effects on other cardiac ion currents. This purity of action was intended to reduce adverse effects while maintaining potent atrial antiarrhythmic efficacy [2] [8].
Atrial fibrillation and flutter represent prevalent tachyarrhythmias characterized by disordered atrial electrical activity, affecting >33 million individuals globally. Rhythm control strategies remain essential for symptomatic patients, particularly those with paroxysmal or persistent arrhythmias refractory to rate control. Trecetilide addresses two critical therapeutic needs:
Acute Cardioversion Enhancement: In persistent AF/AFL, electrical cardioversion (ECV) success rates approach 90%, but immediate recurrences of atrial fibrillation (IRAF) occur in 10-25% of patients within minutes post-shock. IRAF results from abbreviated atrial refractory periods and electrical heterogeneity. Trecetilide suppresses IRAF by prolonging action potential duration (APD), thereby extending the relapse gap (the period during which atria are incapable of fibrillating post-cardioversion) [7].
Maintenance of Sinus Rhythm: Trecetilide prevents sub-acute arrhythmia recurrences (occurring within weeks post-cardioversion) by counteracting spatially non-uniform reverse electrical remodeling. By prolonging atrial effective refractory period (ERP), it increases the wavelength of re-entrant circuits, disrupting the critical mass required to sustain AF/AFL. This is particularly relevant for patients with structural heart disease where calcium overload exacerbates electrical instability [7] [8].
The drug’s rapid onset (when administered intravenously) makes it suitable for acute settings, while oral formulations (investigated preclinically) target long-term rhythm maintenance. Its lack of beta-blocking activity offers an advantage over sotalol in patients with bronchospastic disease [2] [7].
Trecetilide’s electrophysiological profile distinguishes it from other antiarrhythmic classes through its selective ion channel targeting and absence of ancillary effects:
Versus Class I Agents (Sodium Channel Blockers):Class I drugs (e.g., flecainide, propafenone) suppress phase 0 depolarization by blocking sodium influx, slowing conduction velocity. While effective in structurally normal hearts, they carry proarrhythmic risks in ischemic cardiomyopathy. Trecetilide lacks sodium channel activity, avoiding QRS widening and conferring relative safety in ventricular dysfunction. Unlike class IC agents, it does not slow atrial conduction—a property that can organize fibrillation into more stable flutter [2] [7].
Versus Class II Agents (Beta-Blockers):Beta-blockers (e.g., metoprolol) reduce AV nodal conduction and counteract catecholamine-driven automaticity. They provide rate control but not rhythm control. Trecetilide directly modifies atrial repolarization, enabling termination and prevention of AF/AFL independent of autonomic effects [2].
Versus Other Class III Agents:
Ibutilide: Shares IKr blockade but activates slow sodium inward current (INa-s), increasing proarrhythmia risk. Trecetilide exhibits purer repolarization prolongation [2] [8].
Versus Class IV Agents (Calcium Channel Blockers):Non-dihydropyridines (e.g., verapamil) suppress AV nodal conduction for rate control but do not restore sinus rhythm. Trecetilide directly modifies atrial electrophysiology independent of AV node effects [2].
Table 2: Mechanistic Comparison of Trecetilide with Major Antiarrhythmic Classes
Class | Prototype Agents | Primary Mechanism | Effect on Atrial Arrhythmias | Trecetilide Differentiation |
---|---|---|---|---|
I (Na⁺) | Flecainide, Propafenone | Na⁺ channel blockade (↓ conduction) | Terminates recent-onset AF | No Na⁺ blockade; avoids QRS widening |
II | Metoprolol | β-adrenoceptor blockade (↓ AV conduction) | Rate control only | Direct atrial ERP prolongation; rhythm control |
III | Amiodarone, Sotalol | Multi-channel or IKr blockade | Broad-spectrum rhythm control | Selective IKr blockade; no extra-cardiac toxicity |
IV | Verapamil | Ca²⁺ channel blockade (↓ AV conduction) | Rate control only | Direct atrial substrate modification |
Trecetilide’s specificity arises from its high-affinity binding to the KCNH2-encoded hERG channel’s S6 domain, selectively blocking potassium efflux during phase 3 repolarization. This prolongs APD and ERP uniformly in atrial tissue, increasing the wavelength of re-entrant circuits (conduction velocity × refractory period) beyond the path length required for AF/AFL maintenance. Unlike agents with reverse rate-dependency (e.g., dofetilide), trecetilide maintains efficacy at faster rates due to its voltage-dependent binding kinetics, which enhance channel blockade during rapid depolarization [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7